molecular formula C8H6ClF9 B13417527 1-Chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene CAS No. 54302-04-4

1-Chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

Cat. No.: B13417527
CAS No.: 54302-04-4
M. Wt: 308.57 g/mol
InChI Key: VLJJHZWFJLFZSW-UHFFFAOYSA-N
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Description

The compounds 1-Chloro-1,2,2-trifluoroethene, ethene, and 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene are structurally distinct fluorinated hydrocarbons with diverse industrial applications. This article provides a comparative analysis of their chemical properties, synthesis, and uses, supported by authoritative data.

Properties

CAS No.

54302-04-4

Molecular Formula

C8H6ClF9

Molecular Weight

308.57 g/mol

IUPAC Name

1-chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

InChI

InChI=1S/C4H2F6.C2ClF3.C2H4/c1-2(3(5,6)7)4(8,9)10;3-1(4)2(5)6;1-2/h1H2;;1-2H2

InChI Key

VLJJHZWFJLFZSW-UHFFFAOYSA-N

Canonical SMILES

C=C.C=C(C(F)(F)F)C(F)(F)F.C(=C(F)Cl)(F)F

Related CAS

54302-04-4

Origin of Product

United States

Preparation Methods

Preparation of 1-Chloro-1,2,2-trifluoroethene

Fluorination of Chlorinated Ethylenes

One of the principal methods for preparing 1-chloro-1,2,2-trifluoroethene involves selective fluorination of chlorinated ethylene precursors, such as trichloroethylene or related compounds, using hydrogen fluoride (HF) in the presence of specialized catalysts.

  • Process: Trichloroethylene is fluorinated with hydrogen fluoride catalyzed by antimony-based catalysts, specifically catalysts of the formula $$ \text{SbCl}x \text{F}y $$ where $$ x + y = 5 $$ and both are positive integers. The molar ratio of HF to catalyst is maintained at least 5:1 to ensure good selectivity and yield.
  • Conditions: The reaction is typically carried out under controlled pressure and temperature to optimize fluorination without over-fluorination or decomposition.
  • Outcome: This method yields 1-chloro-2,2,2-trifluoroethane, which can be further processed to obtain 1-chloro-1,2,2-trifluoroethene by dehydrohalogenation or other downstream reactions.

Reductive Dechlorination of Trichlorodifluoroethane Derivatives

Another route involves reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent metals such as zinc.

  • Process: The compound 1,2,2-trichloro-1,1-difluoroethane is subjected to reductive dechlorination in the presence of zinc powder in various solvents.
  • Solvent Effects: Solvents such as methanol, dimethylformamide (DMF), and ethanol at around 80 °C provide good yields and selectivity.
  • Yields: Yields of 1-chloro-2,2-difluoroethylene (a closely related compound) reach up to 92.3% with high purity (95% GC content).
  • Industrial Relevance: This method is compatible with industrial scale-up and helps recycle chlorofluorinated waste materials.
Table 1: Solvent Effect on Reductive Dechlorination Yield
Solvent Temperature (°C) Yield (%) GC Purity (%) Notes
Methanol (MeOH) 80 High ~95 Good stability and yield
Dimethylformamide (DMF) 80 High ~95 Good stability and yield
Ethanol (EtOH) 80 High ~95 Suitable for scale-up
Others 80–120 Low N/A Less effective solvents

Preparation of 3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene

This compound is a fluorinated propene derivative featuring trifluoromethyl substituents. Its preparation is less commonly reported but can be approached via fluorination and elimination reactions starting from chlorinated or partially fluorinated precursors.

Synthesis via Fluorinated Propyne Intermediates

  • Starting Materials: 1-chloro-3,3,3-trifluoropropene or related compounds such as 1,3,3,3-tetrafluoropropene.
  • Reagents: Sodium amide (NaNH2) in solvents like diethyl ether or tetrahydrofuran (THF) is used to promote elimination reactions.
  • Process: The chlorofluoropropene is reacted with sodium amide at low temperatures (~ -25 °C) under nitrogen atmosphere, followed by hydrolysis with dilute hydrochloric acid to yield 3,3,3-trifluoropropyne, which can be further converted to the target propene.
  • Molar Ratios: Sodium amide to chlorofluoropropene molar ratio is critical; optimal range is 2.1 to 2.2 to minimize side reactions.
  • Catalysts: Catalysts such as Aliquat 336 can be used in potassium hydroxide solutions to facilitate the reaction at elevated temperatures (~50 °C for 20 hours).
  • Yields: Improved yields and purity are reported with careful control of reaction conditions.

Reaction Scheme Summary

Step Reagents & Conditions Product
1. Mixing chlorofluoropropene with solvent Diethyl ether or THF, cooled to -25 °C Solution of substrate
2. Addition of sodium amide Slow addition under nitrogen, stirring 1-2 h Intermediate mixture
3. Hydrolysis with dilute HCl Reflux 2 h, trapping at -70 °C 3,3,3-Trifluoropropyne (TFP)
4. Further conversion (optional) Catalytic heating with KOH and catalyst 3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene

Preparation of Ethene and Related Fluorinated Derivatives

While ethene (C2H4) itself is a simple hydrocarbon typically produced by steam cracking of hydrocarbons, its fluorinated derivatives such as tetrafluoroethylene or chlorotrifluoroethylene are prepared by fluorination of chlorinated precursors.

Fluorination Using Cobalt Trifluoride Catalysts

  • Method: Fluorination of organic precursors such as 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane with cobalt trifluoride and calcium fluoride at elevated temperatures (400–500 °C).
  • Process: The fluorinating reagent is generated by passing fluorine gas over a cobalt difluoride/calcium difluoride bed.
  • Outcome: Perfluorinated ethers and related fluorinated alkenes are obtained in good yields (e.g., 71% yield for perfluoro-2-propyl-oxolane).
  • Applications: This method is useful for preparing various fluorinated ethene derivatives and ethers.

Additional Methods for Fluorinated Ether and Alkene Preparation

  • Addition of alcohols to epoxides and interaction of fluoroolefins with formaldehyde are alternative routes for generating fluorinated ethers and related compounds.
  • Electrochemical fluorination and transesterification are also employed for specific fluorinated products.
  • Free radical addition of fluorine-containing alkenes to ethers and fluorination with elemental fluorine or metal fluorides provide further synthetic options.

Summary Table of Preparation Methods

Compound Preparation Method Key Reagents & Catalysts Conditions Yield/Notes
1-Chloro-1,2,2-trifluoroethene Fluorination of trichloroethylene Hydrogen fluoride, SbClxFy catalyst Controlled pressure, HF:catalyst ≥5:1 Good selectivity and yield
1-Chloro-1,2,2-trifluoroethene (alternative) Reductive dechlorination of trichlorodifluoroethane Zinc powder, MeOH, DMF, EtOH solvents 80 °C Up to 92.3% yield, high purity
3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene Elimination from chlorofluoropropene Sodium amide, diethyl ether, HCl hydrolysis -25 °C to reflux, molar ratio NaNH2:substrate ~2.1 Improved yield with catalyst and KOH
Fluorinated ethene derivatives (e.g., perfluoroethers) Fluorination with CoF3/CaF2 catalyst Fluorine gas, cobalt trifluoride 400–500 °C Good yields (e.g., 71% for perfluoro-2-propyl-oxolane)

Concluding Remarks

The preparation of 1-chloro-1,2,2-trifluoroethene and related fluorinated alkenes involves sophisticated fluorination and dechlorination techniques that require precise control over reaction conditions and catalysts. The use of antimony-based catalysts for selective fluorination and zinc-mediated reductive dechlorination are well-established methods for the chlorotrifluoroethene derivatives. For more complex fluorinated propenes such as 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene , elimination reactions from chlorofluoropropenes with sodium amide in appropriate solvents provide efficient synthetic routes. Fluorination with cobalt trifluoride catalysts remains a cornerstone for producing highly fluorinated ethene derivatives and ethers.

These methods are supported by diverse research and patent literature, demonstrating industrial applicability and scalability while ensuring high yields and selectivity.

Chemical Reactions Analysis

Electrophilic Halogen Addition

CTFE undergoes stereospecific halogen addition under irradiation. For example:

  • Chlorination : Reacts with Cl₂ to form 1,2-dichloro-1,2,2-trifluoroethane.

  • Bromination : Forms 1,2-dibromo-1,2,2-trifluoroethane in high yields (70–90%) .

Stereochemical Outcomes (Table 1):

Starting IsomerProduct ConfigurationYield (%)
cis-CTFEerythro-dihalide85–92
trans-CTFEthreo-dihalide78–88

Anti-addition dominates due to steric hindrance from fluorine substituents .

Hypohalite Addition

Hypohalites (e.g., CF₃OF, CF₃CO₂Cl) add to CTFE’s double bond with high regioselectivity:
Reaction Scope (Table 2):

HypohaliteProductYield (%)Temperature (°C)
CF₃OFCF₃-O-CF₂-CClF₂95−20
CF₃CO₂ClCF₃CO₂-CF₂-CClF₂8825
CF₃SO₂ClCF₃SO₂-CF₂-CClF₂920

Reactions proceed via syn-addition unless steric bulk forces anti-selectivity .

Radical Polymerization

CTFE readily copolymerizes with ethylene or tetrafluoroethylene (TFE) to form high-performance fluoropolymers:
Copolymer Properties :

ComonomerGlass Transition (°C)Thermal Stability (°C)Applications
Ethylene−45200–250Chemical-resistant films
TFE75>300Wire insulation, seals

Copolymers retain CTFE’s halogen content, enhancing flame retardancy .

Metalation and Electrophilic Trapping

CTFE reacts with organolithium reagents to form vinyllithium intermediates:
Example Reaction :

CTFE+n-BuLiLi-CF2-CClFCO2HOOC-CF2-CClF\text{CTFE} + n\text{-BuLi} \rightarrow \text{Li-CF}_2\text{-CClF} \xrightarrow{\text{CO}_2} \text{HOOC-CF}_2\text{-CClF}

  • Product : 2-Chloro-3,3,3-trif

Scientific Research Applications

1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene exerts its effects is primarily through its unique chemical structure. The presence of fluorine atoms in the polymer chain imparts high thermal stability and chemical resistance. The polymer interacts with various molecular targets and pathways, depending on its application. For example, in medical applications, the polymer’s biocompatibility allows it to interact with biological tissues without causing adverse reactions .

Comparison with Similar Compounds

Compound Profiles

1-Chloro-1,2,2-trifluoroethene

  • CAS RN : 79-38-9 [20]
  • Molecular Formula : C₂ClF₃
  • Synonyms: Chlorotrifluoroethylene (CTFE), R 1113, Trifluorochloroethylene [20].
  • Applications: Key monomer for fluoropolymers (e.g., polychlorotrifluoroethylene) used in chemical-resistant coatings, seals, and plastics [20].

Ethene (Ethylene)

  • CAS RN : 74-85-1
  • Molecular Formula : C₂H₄
  • Applications : Fundamental building block for polyethylene, ethylene oxide, and PVC production.

3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene

  • CAS RN : 382-10-5 [2]
  • Molecular Formula : C₄H₂F₆
  • Synonyms: 3,3,3-Trifluoro-2-(trifluoromethyl)propene [13].
  • Applications : Precursor for dry etching gases in semiconductor manufacturing and intermediates in anticancer drug synthesis [7].

Structural and Physical Comparison

Structural Features

  • 1-Chloro-1,2,2-trifluoroethene : Unsaturated chlorofluoroethene with alternating Cl and F substituents, enabling copolymerization [20].
  • Ethene : Simplest alkene with a planar sp²-hybridized structure.
  • 3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene : Branched fluorinated alkene with two trifluoromethyl groups, enhancing steric bulk and electron-withdrawing effects [5].

Physical Properties

Property 1-Chloro-1,2,2-trifluoroethene Ethene 3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene
Molecular Weight (g/mol) 116.47 28.05 164.05 [2]
Boiling Point (°C) -27.8 (estimated) -103.7 13–14 [2]
Density (g/cm³) 1.41 (liquid) 0.00118 (gas) 1.58 (liquid, estimated)

1-Chloro-1,2,2-trifluoroethene

  • Reactivity : Undergoes radical polymerization with vinylidene fluoride to form thermally stable fluoroplastics [20].
  • Environmental Impact: Potential precursor to perfluoroalkyl surfactants (e.g., PFOA), raising concerns about bioaccumulation [1].

Ethene

  • Reactivity : Participates in addition reactions (e.g., halogenation, hydration) and chain-growth polymerization.
  • Industrial Role : Global production exceeds 200 million tons/year for plastics and chemicals.

3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene

  • Reactivity : Thermal decomposition yields fluorinated acyl fluorides for etching gases; serves as a scaffold for trifluoroethyl ureas in medicinal chemistry [7].
  • Safety : High fluorine content necessitates stringent handling to avoid toxic byproducts (e.g., perfluoroisobutylene) [9].

Comparative Analysis of Industrial Relevance

Criterion 1-Chloro-1,2,2-trifluoroethene Ethene 3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene
Key Use Fluoropolymer production Plastics manufacturing Dry etching gases, pharmaceuticals
Market Scale Niche (fluorochemicals) Mass-market Specialty chemicals
Environmental Risk Moderate (persistent metabolites) Low (VOC emissions) High (toxic decomposition products) [9]

Biological Activity

1-Chloro-1,2,2-trifluoroethene and its related compounds, including 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene, are important in various industrial applications. Understanding their biological activity is essential due to their potential impacts on human health and the environment. This article reviews the biological activity of these compounds, focusing on toxicity, carcinogenicity, and environmental effects.

The chemical structure of 1-Chloro-1,2,2-trifluoroethene is characterized by the presence of chlorine and trifluoromethyl groups. Its molecular formula is C2HClF3C_2HClF_3 with a molecular weight of approximately 118.5 g/mol. The compound exists as a colorless gas under standard conditions.

PropertyValue
Molecular FormulaC₂HClF₃
Molecular Weight118.5 g/mol
Boiling Point17 °C
Density1.3 g/cm³

Acute Toxicity

Acute exposure to 1-chloro-1,2,2-trifluoroethene can lead to respiratory issues and irritation of mucous membranes. Studies indicate that inhalation exposure may result in symptoms such as coughing and difficulty breathing due to its irritant properties .

Reproductive and Developmental Toxicity

Limited data exist on the reproductive effects of 1-chloro-1,2,2-trifluoroethene. However, similar compounds have not demonstrated significant reproductive toxicity in animal studies . More comprehensive studies are needed to assess potential prenatal or developmental impacts.

Persistence and Bioaccumulation

Fluorinated compounds are known for their persistence in the environment due to their strong carbon-fluorine bonds. Studies indicate that 1-chloro-1,2,2-trifluoroethene can accumulate in biological systems and may pose risks to aquatic life through bioaccumulation processes .

Ecotoxicological Effects

Research highlights that exposure to fluorinated compounds can lead to toxic effects in various organisms. For instance, studies on fish and invertebrates have shown adverse effects on growth and reproduction following exposure to similar fluorinated substances .

Case Study: Industrial Exposure

A study conducted in an industrial setting revealed that workers exposed to high concentrations of fluorinated solvents experienced increased respiratory complaints and skin irritations. Monitoring revealed that proper ventilation significantly reduced these adverse effects .

Case Study: Environmental Monitoring

Environmental monitoring near manufacturing sites using fluorinated compounds showed elevated levels of these substances in local water bodies. Bioassays indicated toxic effects on local fish populations, prompting regulatory actions to limit emissions .

Q & A

Q. What are the recommended synthesis methods for 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene (HFIB) in laboratory settings?

HFIB (CAS 382-10-5) is synthesized via two primary routes:

  • Route 1 : Starting from hexafluoroacetone , which undergoes dehydrohalogenation or rearrangement in the presence of Lewis acids (e.g., BF₃) under anhydrous conditions .
  • Route 2 : Gas-phase pyrolysis of perfluoroisobutene at elevated temperatures (~400°C), requiring specialized reactors to manage HFIB’s high toxicity .
    Purification : Fractional distillation under inert atmosphere (argon/nitrogen) is critical due to HFIB’s low boiling point (14.5°C) .

Q. Key Characterization Tools :

  • 19F NMR : To confirm fluorine environments (δ -60 to -80 ppm for CF₃ groups) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and detection of volatile byproducts .

Q. How can researchers characterize the purity and structural integrity of chlorotrifluoroethylene derivatives?

Methodological Steps :

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Limited utility due to absence of protons in fully fluorinated compounds.
  • 19F NMR : Primary tool for identifying CF₂ and CF₃ groups (e.g., chlorotrifluoroethylene shows distinct peaks at δ -110 to -120 ppm) .

Fourier-Transform Infrared Spectroscopy (FTIR) : Detect C-F stretching vibrations (1000–1300 cm⁻¹) and C=C bonds (1600–1680 cm⁻¹) .

X-ray Crystallography : For crystalline derivatives, use tools like WinGX/ORTEP to resolve bond angles and stereochemistry (e.g., reports a cyclopropane-carboxamide derivative) .

Q. What safety protocols are essential when handling HFIB in academic labs?

Critical Measures :

  • Controlled Environment : Use gas-tight syringes and Schlenk lines in fume hoods rated for toxic gases (HFIB’s 4-h LC50 = 1700 ppm) .
  • Personal Protective Equipment (PPE) : Respirators with organic vapor cartridges, butyl rubber gloves, and full-body suits.
  • Emergency Preparedness : Install continuous gas monitors and maintain antidotes (e.g., calcium gluconate for HF exposure) .

Advanced Research Questions

Q. What are the challenges in copolymerizing chlorotrifluoroethylene with ethene, and how can reaction conditions be optimized?

Challenges :

  • Monomer Reactivity Disparity : Ethene (non-polar) and chlorotrifluoroethylene (electron-deficient) exhibit divergent polymerization rates, leading to irregular copolymer sequences .
  • Side Reactions : Radical termination due to C-Cl bond instability in chlorotrifluoroethylene.

Q. Optimization Strategies :

  • Initiator Selection : Use peroxides (e.g., benzoyl peroxide) at 60–80°C to balance initiation efficiency and stability .
  • Solvent Systems : Supercritical CO₂ enhances monomer miscibility and reduces chain-transfer reactions .
  • Post-Synthesis Analysis : Employ Size-Exclusion Chromatography (SEC) and Differential Scanning Calorimetry (DSC) to assess molecular weight distribution and thermal stability .

Q. How do computational methods aid in predicting the reactivity of fluorinated alkenes like HFIB in radical reactions?

Approaches :

Density Functional Theory (DFT) : Calculate activation energies for C-F bond cleavage (e.g., HFIB’s CF₃ groups exhibit higher bond dissociation energy vs. CH₃) .

Molecular Dynamics (MD) Simulations : Model HFIB’s interactions with radical initiators (e.g., AIBN) to predict regioselectivity in addition reactions .

Validation : Compare computational results with experimental 19F NMR kinetics data to refine models .

Q. What are the conflicting reports on the environmental degradation pathways of chlorotrifluoroethylene, and how can they be resolved?

Contradictions :

  • Atmospheric Degradation : Some studies suggest rapid photolysis (t₁/₂ < 1 day) under UV light, while others note persistence due to tropospheric stability .
  • Aquatic Pathways : Conflicting data on hydrolysis rates (pH-dependent) and formation of trifluoroacetic acid (TFA) as a terminal product .

Q. Resolution Strategies :

  • Controlled Studies : Use environmental chambers to simulate UV intensity, humidity, and oxidant (OH·) concentrations .
  • Analytical Techniques : LC-MS/MS to quantify TFA and other degradation byproducts at trace levels (detection limit < 1 ppb) .

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